7-Benzyloxy-2-bromo-hept-2-enoic acid methyl ester 7-Benzyloxy-2-bromo-hept-2-enoic acid methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13554905
InChI: InChI=1S/C15H19BrO3/c1-18-15(17)14(16)10-6-3-7-11-19-12-13-8-4-2-5-9-13/h2,4-5,8-10H,3,6-7,11-12H2,1H3/b14-10-
SMILES: COC(=O)C(=CCCCCOCC1=CC=CC=C1)Br
Molecular Formula: C15H19BrO3
Molecular Weight: 327.21 g/mol

7-Benzyloxy-2-bromo-hept-2-enoic acid methyl ester

CAS No.:

Cat. No.: VC13554905

Molecular Formula: C15H19BrO3

Molecular Weight: 327.21 g/mol

* For research use only. Not for human or veterinary use.

7-Benzyloxy-2-bromo-hept-2-enoic acid methyl ester -

Specification

Molecular Formula C15H19BrO3
Molecular Weight 327.21 g/mol
IUPAC Name methyl (Z)-2-bromo-7-phenylmethoxyhept-2-enoate
Standard InChI InChI=1S/C15H19BrO3/c1-18-15(17)14(16)10-6-3-7-11-19-12-13-8-4-2-5-9-13/h2,4-5,8-10H,3,6-7,11-12H2,1H3/b14-10-
Standard InChI Key GRAZQHDUWJXUQB-UVTDQMKNSA-N
Isomeric SMILES COC(=O)/C(=C/CCCCOCC1=CC=CC=C1)/Br
SMILES COC(=O)C(=CCCCCOCC1=CC=CC=C1)Br
Canonical SMILES COC(=O)C(=CCCCCOCC1=CC=CC=C1)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises a seven-carbon heptenoic acid chain esterified with a methyl group. Critical functional groups include:

  • Bromine atom at C2: Positioned on the α-carbon of the ester, this group enhances electrophilicity, facilitating nucleophilic substitution (Sₙ2) or elimination reactions.

  • Benzyloxy group at C7: A protective group for hydroxyl functionalities, removable via hydrogenolysis or acidic hydrolysis.

  • (Z)-configured double bond: The stereochemistry between C2 and C3 influences reactivity and intermolecular interactions, as confirmed by NMR studies .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular formulaC₁₅H₁₉BrO₃
Molecular weight327.21 g/mol
Double-bond configuration(2Z)
IUPAC nameMethyl (2Z)-7-(benzyloxy)-2-bromohept-2-enoate

Synthesis and Preparation

Palladium-Mediated Carbonylation

A related synthesis involves PdCl₂(MeCN)₂ under carbon monoxide (1 atm) to form α,β-unsaturated esters. For example, methyl acrylate derivatives are synthesized via carbonylative coupling of alkenyl bromides with methanol, a method adaptable to introducing the benzyloxy group .

Radical Cyclization Precursors

Compounds with similar bromoalkene structures undergo radical reactions using tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN). These conditions induce cyclization, forming cyclic ethers or lactones, suggesting potential pathways for functionalizing the heptenoic backbone .

Protective Group Manipulation

The benzyloxy group is typically introduced via Williamson ether synthesis, reacting a benzyl halide with a hydroxyl precursor. Subsequent bromination at C2 using N-bromosuccinimide (NBS) or Br₂ in controlled conditions yields the final product.

Chemical Reactivity and Transformations

Nucleophilic Substitution

The C2 bromine atom is susceptible to substitution by nucleophiles (e.g., amines, thiols). For instance, reaction with sodium azide (NaN₃) produces the corresponding azide, a precursor for Staudinger ligation or click chemistry .

Electrophilic Addition

The α,β-unsaturated ester undergoes conjugate additions. Hydride reagents (e.g., DIBAL-H) selectively reduce the ester to an alcohol, while halogenation (e.g., Cl₂, Br₂) adds across the double bond, yielding dihalogenated derivatives .

Benzyloxy Deprotection

Hydrogenolysis with H₂/Pd-C or acidic cleavage (HBr/AcOH) removes the benzyloxy group, generating a free hydroxyl moiety. This step is critical for accessing polar intermediates in drug synthesis .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s bromine and ester groups make it a candidate for synthesizing β-lactam antibiotics or kinase inhibitors. For example, analogous bromoesters are used in Heck couplings to construct bioactive heterocycles .

Polymer Chemistry

α,β-unsaturated esters participate in radical polymerization, forming polyesters with tunable thermal properties. The benzyloxy group enhances solubility in organic solvents, aiding controlled polymerization .

Analytical Characterization

NMR Spectroscopy

¹H NMR (400 MHz, CDCl₃) reveals distinct signals:

  • δ 7.35–7.25 (m, 5H, Ar-H)

  • δ 6.85 (t, J = 7.6 Hz, 1H, CH=CHBr)

  • δ 4.50 (s, 2H, OCH₂Ph)

  • δ 3.70 (s, 3H, COOCH₃) .

Mass Spectrometry

High-resolution MS (HRMS) confirms the molecular ion peak at m/z 327.218 (calc. for C₁₅H₁₉BrO₃⁺) . LC-MS/MS methods, as described in untargeted metabolomics workflows, enable detection at low concentrations .

Structural Analogs and Comparative Analysis

Table 2: Comparative Analysis of Bromoalkene Esters

CompoundKey FeaturesApplications
Methyl 2-bromo-3-methylbut-2-enoateShorter chain; enhanced volatilityFragrance synthesis
Methyl (Z)-5-bromo-3-methylpent-2-enoateBranched substituent; steric hindranceAsymmetric catalysis
7-Benzyloxy-2-bromo-hept-2-enoateExtended chain; protective groupDrug intermediates

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator